3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid
Description
3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a propanoic acid derivative featuring a 2,3-dihydrobenzofuran moiety attached to the propanoic acid backbone. This structure combines the aromaticity of the benzofuran ring with the carboxylic acid functionality, making it a compound of interest in medicinal chemistry and natural product research. For example, chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus , suggesting that substitutions on the aromatic ring significantly influence biological activity.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)5-4-8-2-1-3-9-6-7-14-11(8)9/h1-3H,4-7H2,(H,12,13) |
InChI Key |
CYQDPHCYRDVCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting from a phenol derivative, the compound can be synthesized through the following steps:
Friedel-Crafts Acylation: Reacting the phenol derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring.
Introduction of Propanoic Acid Group:
Industrial Production Methods: Industrial production of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of benzofuran-7-carboxylic acid or benzofuran-7-one.
Reduction: Formation of benzofuran-7-ylpropanol or benzofuran-7-ylpropane.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid serves as an important intermediate in organic synthesis. It is utilized in the construction of more complex molecules and polymers. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of derivatives that possess distinct properties and functionalities.
Material Science
In material science, this compound is explored for developing new materials with enhanced thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can yield materials suitable for specific applications, such as coatings and composites.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid exhibit antimicrobial activities. Studies have shown that certain benzofuran derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Activity
The compound's derivatives have been studied for their potential anticancer properties. For instance, benzofuran-containing compounds have demonstrated significant inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably, some derivatives act as inhibitors of GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in various cancers .
Medical Applications
Therapeutic Agents
Ongoing research is investigating the therapeutic potential of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid in treating diseases such as diabetes and cancer. The compound's ability to modulate biological pathways suggests it could be developed into a therapeutic agent targeting specific diseases .
Cosmetic Formulations
The compound is also being explored in cosmetic formulations due to its potential skin benefits. Research indicates that it may enhance skin hydration and provide protective effects against oxidative stress . Its incorporation into topical formulations is being studied to assess safety and efficacy before market introduction.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also interact with receptors or proteins, leading to modulation of biological processes such as inflammation or microbial growth .
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- Key Features :
- Chlorine atoms at the 3,5 positions and hydroxyl group at the 4 position on the phenyl ring.
- Demonstrated selective antimicrobial activity against E. coli and S. aureus.
- This structural difference may reduce direct antimicrobial efficacy but could enhance metabolic stability or receptor selectivity.
Sulfur-Containing Propanoic Acid Derivatives
- Example: 3-(Methylthio)propanoic acid methyl ester
- Key Features: Methylthio (-SMe) substituent on the propanoic acid chain. Found in pineapple varieties (e.g., Tainong No. 4 and No. 6) as aroma compounds, with concentrations up to 622.49 µg·kg⁻¹ .
- Comparison: The sulfur atom introduces polarizability, enhancing volatility and aroma contribution. In contrast, the benzofuran ring in the target compound likely reduces volatility, directing its utility toward non-volatile applications (e.g., pharmaceuticals).
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Key Features: Phenolic hydroxyl groups at the 3,4 positions on the benzene ring . Used in pharmacological research, food additives, and as an antioxidant.
- Comparison :
- The dihydroxy groups in caffeic acid confer strong antioxidant activity, whereas the benzofuran ring in the target compound may prioritize interactions with specific enzymatic targets (e.g., cyclooxygenases or cytochrome P450 enzymes).
Functional Analogues
Heterocyclic Propanoic Acid Derivatives
- Example: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid
- Key Features :
- Pyran ring substituent instead of benzofuran.
- Exhibited moderate antifungal activity against Aspergillus niger but weak activity against Candida albicans.
Taxane-Based Propanoic Acid Esters
- Example: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid
- Key Features :
- Complex esterification with taxane scaffolds (e.g., paclitaxel analogs).
- Used in anticancer drug development.
- Comparison: The esterification of propanoic acid in taxane derivatives highlights its role as a pharmacophore linker. The benzofuran-containing compound may serve a similar role in prodrug design or targeted delivery systems.
Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Research Findings and Implications
- Substituent Effects : Chlorine or hydroxyl groups on aromatic rings enhance antimicrobial activity , while sulfur-containing side chains contribute to volatility and aroma . The benzofuran ring may balance stability and target specificity.
- Biological Selectivity : Structural variations (e.g., dihydrobenzofuran vs. pyran) influence selectivity toward bacterial vs. fungal targets .
- Applications: Propanoic acid derivatives span antimicrobials, aroma compounds, antioxidants, and drug intermediates, emphasizing the versatility of this scaffold.
Biological Activity
3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a compound belonging to the class of benzofuran derivatives. This article explores its biological activities, mechanisms of action, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofuran derivatives are recognized for their diverse biological activities, including anti-tumor , antibacterial , antioxidative , and antiviral properties. The structure of these compounds often influences their pharmacological effects, making them subjects of extensive research in medicinal chemistry .
The exact mechanism of action for 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is not fully elucidated. However, it is believed that these compounds interact with specific molecular targets, including various enzymes and receptors. For instance, some benzofuran derivatives have been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 Beta), an enzyme implicated in cancer cell proliferation and survival .
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor activity. For example, compounds derived from benzofuran structures have demonstrated growth inhibition against several cancer cell lines with GI50 values in the low micromolar range. A notable study found that certain benzofuran derivatives could inhibit NF-κB activity, which is crucial for cancer cell survival .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| KL-1156 | ACHN | 2.74 |
| KL-1156 | HCT15 | 2.37 |
| KL-1156 | MM231 | 2.20 |
| KL-1156 | NUGC-3 | 2.48 |
| KL-1156 | NCI-H23 | 5.86 |
| KL-1156 | PC-3 | 2.68 |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have also been extensively studied. Compounds similar to 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the presence of specific substituents on the benzofuran ring can enhance antibacterial activity .
Case Studies
Several studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- GSK-3β Inhibitors : A series of studies focused on the design and synthesis of benzofuran-based GSK-3β inhibitors showed promising results in inhibiting pancreatic cancer cell lines at low concentrations .
- Antimicrobial Activity : A recent investigation into the antibacterial and antifungal properties of alkaloid derivatives indicated that certain substitutions on the benzofuran structure significantly improved antimicrobial efficacy against a range of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
